molecular formula C21H17N3O3 B3457410 2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3457410
M. Wt: 359.4 g/mol
InChI Key: XPRYXDNMPGONQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a pyridine ring, and a methylphenoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzoxazole derivative.

    Incorporation of Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction, where 2-methylphenol reacts with an appropriate leaving group on the benzoxazole-pyridine intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide: shares structural similarities with other benzoxazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-4-2-3-5-18(14)26-13-20(25)23-16-6-7-19-17(12-16)24-21(27-19)15-8-10-22-11-9-15/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRYXDNMPGONQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.